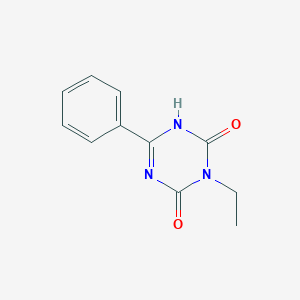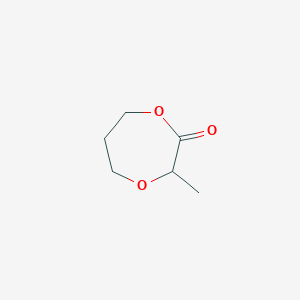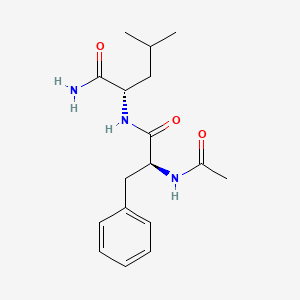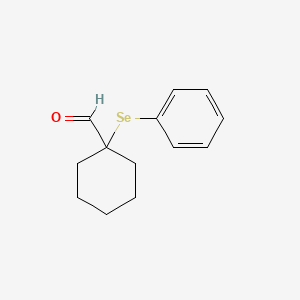![molecular formula C8HF12NS4 B14471526 1H-Pyrrole, 2,3,4,5-tetrakis[(trifluoromethyl)thio]- CAS No. 71940-93-7](/img/structure/B14471526.png)
1H-Pyrrole, 2,3,4,5-tetrakis[(trifluoromethyl)thio]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Pyrrole, 2,3,4,5-tetrakis[(trifluoromethyl)thio]- is a chemical compound characterized by the presence of four trifluoromethylthio groups attached to a pyrrole ring. This compound is notable for its unique structure, which imparts distinct chemical and physical properties, making it a subject of interest in various scientific fields .
Preparation Methods
The synthesis of 1H-Pyrrole, 2,3,4,5-tetrakis[(trifluoromethyl)thio]- involves several synthetic routes. One common method is the electrophilic fluorination of pyrrole rings, which can be achieved using reagents such as xenon difluoride. This method provides regioselective fluorination at specific positions on the pyrrole ring . Another approach involves the use of trifluoromethylation reactions, where trifluoromethylthio groups are introduced to the pyrrole ring under controlled conditions . Industrial production methods may involve large-scale reactions using similar reagents and conditions, optimized for yield and purity.
Chemical Reactions Analysis
1H-Pyrrole, 2,3,4,5-tetrakis[(trifluoromethyl)thio]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the trifluoromethylthio groups to thiols or other reduced forms.
Substitution: The compound can participate in substitution reactions, where the trifluoromethylthio groups are replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1H-Pyrrole, 2,3,4,5-tetrakis[(trifluoromethyl)thio]- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound’s unique structure makes it a potential candidate for studying biological interactions and mechanisms.
Medicine: It may be explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: The compound’s stability and reactivity make it useful in various industrial applications, such as the development of new materials and catalysts
Mechanism of Action
The mechanism of action of 1H-Pyrrole, 2,3,4,5-tetrakis[(trifluoromethyl)thio]- involves its interaction with molecular targets through its trifluoromethylthio groups. These groups can participate in hydrogen bonding, hydrophobic interactions, and electron-withdrawing effects, influencing the compound’s reactivity and binding affinity. The pathways involved may include inhibition of specific enzymes or receptors, leading to the observed biological effects .
Comparison with Similar Compounds
1H-Pyrrole, 2,3,4,5-tetrakis[(trifluoromethyl)thio]- can be compared with other fluorinated pyrrole derivatives, such as:
1H-Pyrrole, 3-ethyl-2,4,5-trimethyl-: This compound has different substituents, leading to variations in chemical properties and reactivity.
2,3,4,5-Tetrakis(4-methoxyphenyl)-1H-pyrrole: The presence of methoxyphenyl groups instead of trifluoromethylthio groups results in distinct physical and chemical characteristics.
1H-Pyrrole, 1,1’-dithiobis[2,3,4,5-tetrakis[(trifluoromethyl)thio]-:
The uniqueness of 1H-Pyrrole, 2,3,4,5-tetrakis[(trifluoromethyl)thio]- lies in its specific substitution pattern and the presence of multiple trifluoromethylthio groups, which impart distinct properties compared to other similar compounds.
Properties
CAS No. |
71940-93-7 |
|---|---|
Molecular Formula |
C8HF12NS4 |
Molecular Weight |
467.4 g/mol |
IUPAC Name |
2,3,4,5-tetrakis(trifluoromethylsulfanyl)-1H-pyrrole |
InChI |
InChI=1S/C8HF12NS4/c9-5(10,11)22-1-2(23-6(12,13)14)4(25-8(18,19)20)21-3(1)24-7(15,16)17/h21H |
InChI Key |
NDDDTDLPPCDDNF-UHFFFAOYSA-N |
Canonical SMILES |
C1(=C(NC(=C1SC(F)(F)F)SC(F)(F)F)SC(F)(F)F)SC(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



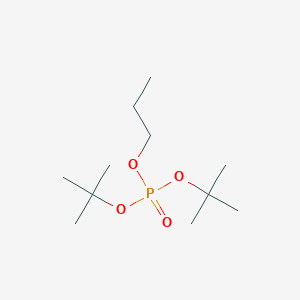
![2-[(2,4-Dinitrophenyl)sulfanyl]pyridin-3-ol](/img/structure/B14471472.png)
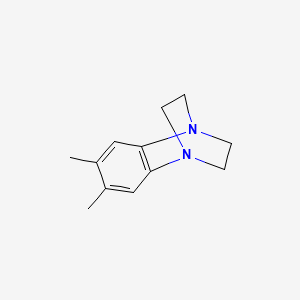
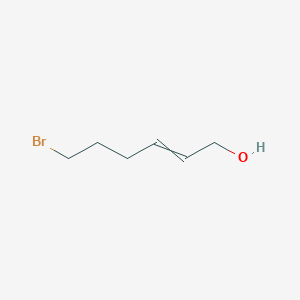

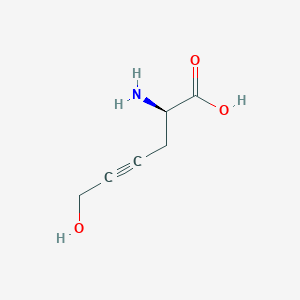

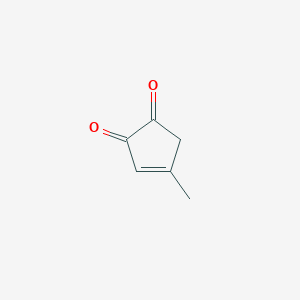
![(3aS,8bR)-3,3a,4,8b-Tetrahydro-2H-indeno[1,2-b]furan-2-one](/img/structure/B14471519.png)
